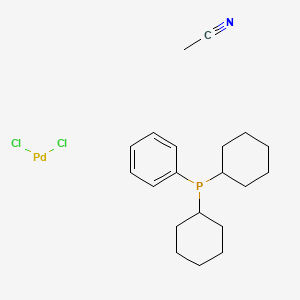
trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium: is a coordination complex that features a palladium center coordinated to two chloride ligands, an acetonitrile ligand, and a dicyclohexyl(phenyl)phosphine ligand. This compound is of interest due to its applications in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium typically involves the reaction of palladium(II) chloride with dicyclohexyl(phenyl)phosphine and acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The general reaction scheme is as follows:
[ \text{PdCl}_2 + \text{(C}6\text{H}{11})_2\text{P(C}_6\text{H}_5) + \text{CH}_3\text{CN} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo ligand substitution reactions where the acetonitrile or chloride ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These reactions are common in palladium chemistry and are crucial for catalytic cycles in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or other ligands in the presence of a solvent like dichloromethane or toluene.
Oxidative Addition: Often involves organic halides or other electrophiles.
Reductive Elimination: Usually facilitated by heating or the presence of a reducing agent.
Major Products:
Substitution Products: Depending on the incoming ligand, various substituted palladium complexes can be formed.
Catalytic Products: In catalytic cycles, the products are often organic molecules such as alkenes, alkynes, or aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing into the use of palladium complexes in medicine, particularly for their anticancer properties.
Industry:
Material Science: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role as a catalyst in organic reactions. The palladium center undergoes cycles of oxidative addition and reductive elimination, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The dicyclohexyl(phenyl)phosphine ligand stabilizes the palladium center and influences the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
trans-Dichloro(bis(triphenylphosphine)palladium): Another palladium complex with similar catalytic applications but different ligand environment.
trans-Dichloro(bis(diphenylphosphino)ethane)palladium: Features a bidentate ligand, affecting its reactivity and stability.
Uniqueness: The presence of the dicyclohexyl(phenyl)phosphine ligand in trans-Dichloro(acetonitrile)(dicyclohexyl(phenyl)phosphine)palladium provides unique steric and electronic properties, making it particularly effective in certain catalytic applications.
Properties
Molecular Formula |
C20H30Cl2NPPd |
|---|---|
Molecular Weight |
492.8 g/mol |
IUPAC Name |
acetonitrile;dichloropalladium;dicyclohexyl(phenyl)phosphane |
InChI |
InChI=1S/C18H27P.C2H3N.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
JKKDQFQCDYKHJF-UHFFFAOYSA-L |
Canonical SMILES |
CC#N.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


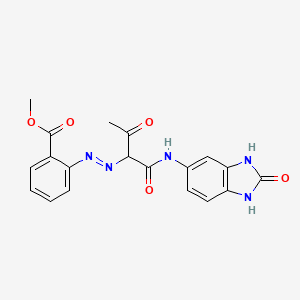
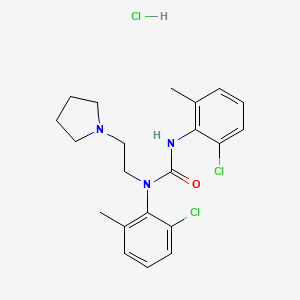

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

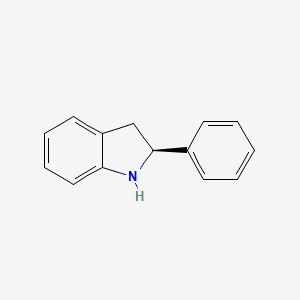

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
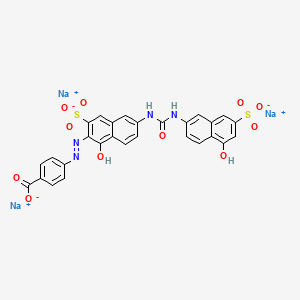

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
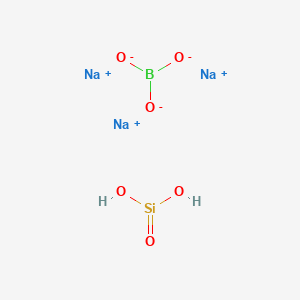
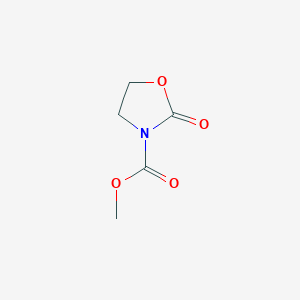
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
